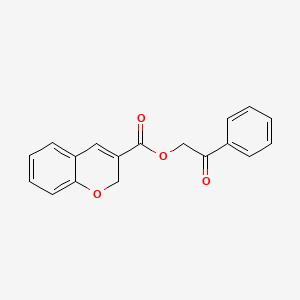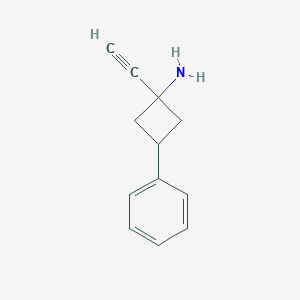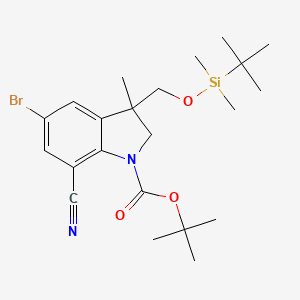![molecular formula C6H5N5O3 B12930936 6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione CAS No. 46278-84-6](/img/structure/B12930936.png)
6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione is a heterocyclic compound that belongs to the class of pyrimidopyrimidines. These compounds are characterized by their bicyclic structure, consisting of two fused pyrimidine rings. The presence of multiple nitrogen atoms in the ring system imparts unique chemical and biological properties to these compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine rings.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of multiple nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidopyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[4,5-d]pyrimidine: Another bicyclic compound with similar structural features.
Pyrido[2,3-d]pyrimidine: A related compound with a fused pyridine ring.
Pyrimidino[4,5-d][1,3]oxazine: A compound with an additional oxygen atom in the ring system.
Uniqueness
6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione is unique due to its specific substitution pattern and the presence of an amino group at position 6. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
46278-84-6 |
|---|---|
Fórmula molecular |
C6H5N5O3 |
Peso molecular |
195.14 g/mol |
Nombre IUPAC |
6-amino-1,7-dihydropyrimido[5,4-d]pyrimidine-2,4,8-trione |
InChI |
InChI=1S/C6H5N5O3/c7-5-8-1-2(3(12)10-5)9-6(14)11-4(1)13/h(H3,7,8,10,12)(H2,9,11,13,14) |
Clave InChI |
SWGXUPWNENQSSE-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=O)NC(=O)N1)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


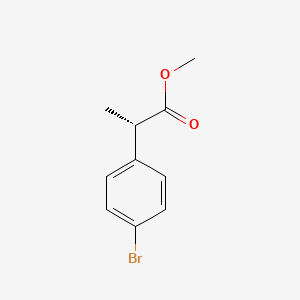
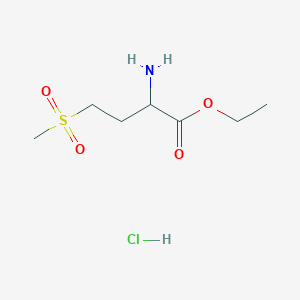
![[4-(5-{[(3-Chlorophenyl)methyl]amino}pyrazin-2-yl)phenyl]methanol](/img/structure/B12930864.png)
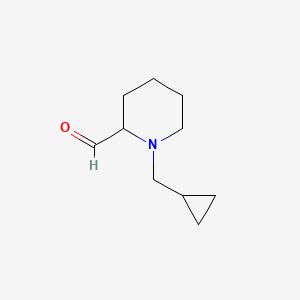
![O-(2-(7-Oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanamido)ethyl) methanesulfonothioate](/img/structure/B12930882.png)
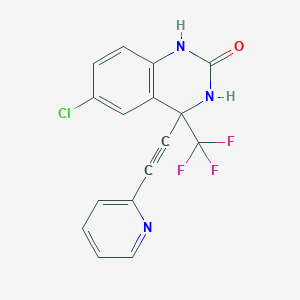
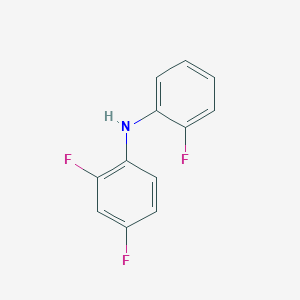
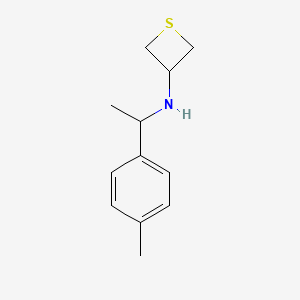
![Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B12930929.png)
![1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine](/img/structure/B12930937.png)
![1-Ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole](/img/structure/B12930945.png)
